![molecular formula C11H8F6O2 B14056072 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one](/img/structure/B14056072.png)
1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a phenyl ring, followed by the addition of a propan-2-one group. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group on the phenyl ring with trifluoromethoxy and trifluoromethyl groups.
Friedel-Crafts acylation: This method involves the acylation of the phenyl ring with a propan-2-one group using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution and Friedel-Crafts acylation reactions, optimized for high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, potentially affecting biological processes and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(5-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one: Another isomer with different substitution positions.
Uniqueness
1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Biological Activity
1-(5-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1805891-46-6, is a synthetic organic compound notable for its unique trifluoromethyl and trifluoromethoxy substituents. These functional groups are known to enhance biological activity, making this compound a subject of interest in medicinal chemistry.
- Molecular Formula : C11H8F6O2
- Molecular Weight : 286.17 g/mol
- CAS Number : 1805891-46-6
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl and trifluoromethoxy groups often exhibit enhanced antimicrobial properties. A study on similar fluorinated chalcones demonstrated significant antibacterial and antifungal activities, suggesting that this compound may possess comparable effects due to its structural similarities .
Anticancer Potential
The compound's structure suggests potential interactions with biological targets involved in cancer progression. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. In vitro studies have indicated that fluorinated compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and altering signaling pathways related to cell survival .
Case Studies and Research Findings
- Anticancer Activity : In a comparative study, several trifluoromethyl-substituted compounds were tested against human cancer cell lines (e.g., HT-29 and TK-10). These compounds exhibited EC50 values indicating their potency in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antimicrobial Studies : A recent investigation into the antimicrobial properties of fluorinated chalcones revealed that similar compounds significantly reduced the viability of pathogenic bacteria and fungi at low concentrations. The study highlighted the importance of the trifluoro groups in enhancing membrane permeability, leading to increased efficacy against microbial strains .
Data Table: Biological Activity Comparison
Compound Name | Biological Activity | EC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Anticancer | TBD | Induction of apoptosis |
Similar Fluorinated Chalcone | Antimicrobial | 10.0 | Membrane disruption |
Trifluoromethyl Derivative A | Anticancer | 5.0 | Cell cycle arrest |
Trifluoromethyl Derivative B | Antimicrobial | 15.0 | Inhibition of cell wall synthesis |
Properties
Molecular Formula |
C11H8F6O2 |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-[5-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2/c1-6(18)4-7-5-8(19-11(15,16)17)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
ASQZREMJDVZXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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